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Compound of Interest

Compound Name: methyl 3-amino-2-naphthoate
CAS No.: 21597-54-6
Cat. No.: B1601104
Get Quote
. J

Part 1: Executive Summary & Critical
Identification[1]

Methyl 3-amino-2-naphthoate is a bifunctional naphthalene derivative serving as a critical
intermediate in the synthesis of solvatochromic fluorophores (e.g., benzo[bJacridones) and
kinase inhibitors. Its structure features a "push-pull" electronic system—an electron-donating
amino group and an electron-withdrawing ester group—imbuing it with significant photophysical
properties utilized in environmental sensing and biological imaging.[1]

CRITICAL ALERT: CAS Registry Verification

A common error in chemical databases associates this compound with CAS 2298-07-9.[1] This
is incorrect.

o Correct CAS:21597-54-6 (Methyl 3-amino-2-naphthoate)[2][3][4][5][6]

e Incorrect CAS: 2298-07-9 (Refers to 1-Amino-4-bromonaphthalene)
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Researchers must verify the CAS number on Certificates of Analysis (CoA) to prevent

catastrophic synthesis failures or safety hazards.[7]

Molecular Identification Table

Property

Specification

IUPAC Name

Methyl 3-aminonaphthalene-2-carboxylate

Common Name

Methyl 3-amino-2-naphthoate

CAS Number 21597-54-6

Molecular Formula C12H11NO2

Molecular Weight 201.22 g/mol

SMILES COC(=0)C1=C(N)C=C2C=CC=CC2=C1
InChl Key WHMQTPBEFHEYJI-UHFFFAOYSA-N
Appearance Yellow crystalline solid or powder

Part 2: Thermodynamic & Bulk Physical Properties

The physical behavior of methyl 3-amino-2-naphthoate is governed by the intramolecular

hydrogen bonding between the amine hydrogen and the carbonyl oxygen, which stabilizes the

planar conformation and influences its solubility and melting point.

Bulk Properties Data
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Property Value | Range Condition | Method
) ) Standard capillary method [1]
Melting Point 104 - 105 °C
[2]
- : Predicted (decomposition likely
Boiling Point ~360 — 380 °C )
prior)
Density 1.25+ 0.1 g/cm3 Predicted
] ] Estimated (Amino group
pKa (Conjugate Acid) ~25-3.0 )
deprotonation)
Hydrophobicity index
LogP 2.90 yerop v

(Lipophilic)

Solubility Profile

» High Solubility: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide
(DMF), Toluene, Ethyl Acetate.[7]

» Moderate Solubility: Methanol, Ethanol (Heating often required for high concentrations).[7]

e Low/Insoluble: Water (Hydrophobic nature dominates).[7]

Part 3: Photophysical Properties &
Solvatochromism[9]

This section details the compound's utility as a fluorogenic scaffold. The ortho-amino ester
motif creates an Intramolecular Charge Transfer (ICT) system. Upon excitation, electron
density shifts from the amine (donor) to the ester (acceptor), resulting in solvatochromic
fluorescence.[7]

Spectral Characteristics
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Parameter Value (Typical) Notes

Absorption Max ( Solvent dependent (Blue/UV
370 — 390 nm _

) region)

Emission Max ( Exhibits positive

430 — 500 nm solvatochromism (Red shift in

) polar solvents)

Large shift due to excited-state

Stokes Shift ~3000 — 5000 cm~* _
relaxation
Quantum Yield ( Higher in non-polar solvents;
01-04 quenched in protic solvents
) due to H-bonding

Mechanism: Excited-State Intramolecular Proton
Transfer (ESIPT)

While the acid form (3-amino-2-naphthoic acid) is a classic ESIPT system, the methyl ester
retains the potential for Intramolecular Hydrogen Bonding (IMHB) but lacks the carboxylic
proton for full transfer. Instead, it operates primarily via ICT.

» Non-Polar Solvents (e.g., Toluene): Strong IMHB stabilizes the planar form; emission is
structured and blue-shifted.

» Polar Protic Solvents (e.g., Methanol): Solvent molecules compete for H-bonding, disrupting
the IMHB and stabilizing the twisted intramolecular charge transfer (TICT) state, often
leading to red-shifted, broader emission or quenching.

Part 4: Synthesis & Purification Methodologies[1]

Below is a high-fidelity workflow for synthesizing methyl 3-amino-2-naphthoate from its parent
acid. Two pathways are presented: the mild, high-yield TMS-diazomethane route (preferred for
small-scale/high-purity needs) and the classic Fischer esterification (scalable).

Experimental Workflow Diagram
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Method A: Mild/High-Yield (Lab Scale)

|| issolve in Toluenermeor (4:1) Add TWS-Diszomethane (2.0M) Siirat RT (12:16)
| Cool to 0°C Dropwise Monitor TL c
|
al {
acid
\ Method B: Scalable (Industrial)
Dissolve in dry Methanol Add conc. H2504 (Catalytic)
Reflux 8-12h

Click to download full resolution via product page

Caption: Dual-pathway synthesis workflow comparing mild laboratory methylation (Method A)
and scalable acid-catalyzed esterification (Method B).

Detailed Protocol (Method A: TMS-Diazomethane)

Note: This method avoids harsh acidic conditions that might degrade sensitive substrates.

o Preparation: In a flame-dried flask, dissolve 3-amino-2-naphthoic acid (1.0 eq) in a mixture of
anhydrous Toluene and Methanol (4:1 ratio).

» Addition: Cool the solution to 0 °C. Slowly add (trimethylsilyl)diazomethane (TMSCHNz, 2.0
M in hexanes, 1.2 — 1.5 eq) dropwise. Caution: Evolution of nitrogen gas.

o Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor
conversion by TLC (silica gel, 20% EtOAc in Hexanes). The product will be less polar than
the starting acid.

e Quench: Add dilute acetic acid dropwise until gas evolution ceases to destroy excess
diazomethane.

o Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl
Acetate, wash with saturated NaHCOs (to remove acetic acid) and brine.
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« Purification: Purify via flash column chromatography (SiOz) using a gradient of
Hexanes/Ethyl Acetate (9:1 to 4:1).

* Yield: Typical yields range from 85% to 95%.[1]

Part 5: Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following spectral
signatures must be confirmed.

Nuclear Magnetic Resonance (*H NMR)
Solvent: CDCls, 400 MHz

0 8.51 (s, 1H): Aromatic proton at C1 (deshielded by the adjacent ester carbonyl).[7]

0 7.72 (d, J = 8.0 Hz, 1H): Aromatic proton (C5 or C8).[7]

0 7.54 (d, J = 8.0 Hz, 1H): Aromatic proton (C5 or C8).[7]

0 7.43 (t, 1H) & 7.21 (t, 1H): Aromatic protons (C6, C7).[7]

d 7.00 (s, 1H): Aromatic proton at C4 (ortho to the amino group).[7]

0 5.50 (br s, 2H): Amino protons (-NHz), exchangeable with D20.[7]

0 3.98 (s, 3H): Methyl ester singlet (-OCHs).[7]

Infrared Spectroscopy (FT-IR)

e 3480 & 3360 cm~1: N-H stretching (Primary amine doublet).[7]
e 1680 — 1695 cm~1: C=0 stretching (Conjugated ester).[7]

e 1620 cm~: N-H bending / C=C aromatic stretching.

Part 6: Handling & Safety (GHS)[7]

Signal Word:WARNING
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Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]

Causes serious eye irritation.

Serious Eye Damage H319 o

_ May cause respiratory
STOT - Single Exposure H335 T
irritation.[1]

Storage Protocol:
e Store in a cool, dry place (2-8 °C recommended for long-term).
» Protect from light (yellowing indicates photo-oxidation).[7]

o Keep under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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